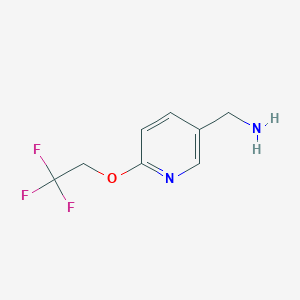

(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanamine

Description

Historical Development and Context

The emergence of this compound parallels advancements in fluorinated heterocycle synthesis during the late 20th century. Early routes to similar pyridine derivatives involved nucleophilic aromatic substitution reactions, where electron-deficient pyridine rings reacted with trifluoroethylating agents under basic conditions. For instance, the introduction of the trifluoroethoxy group typically employs 2,2,2-trifluoroethyl triflate or bromide in the presence of potassium carbonate. The methanamine side chain is often introduced via reductive amination or Curtius rearrangement, as evidenced by analogous syntheses of [6-(2,2,2-trifluoroethoxy)pyridazin-3-yl]methanamine derivatives.

A key milestone was the compound’s inclusion in pharmaceutical patent literature circa 2010, where its trifluoroethoxy group was leveraged to improve the pharmacokinetic profiles of candidates targeting central nervous system disorders. Commercial availability from suppliers such as Nanjing Chemlin Chemical Co., Ltd., and Aladdin Scientific by the mid-2020s further solidified its role as a building block.

Significance in Medicinal Chemistry and Drug Design

The compound’s structure embodies two pharmacophoric elements critical to modern drug discovery:

- Trifluoroethoxy Group : This strongly electron-withdrawing substituent enhances metabolic stability by resisting oxidative degradation, a common issue with non-fluorinated ethoxy groups. It also increases lipophilicity ($$ \log P \approx 1.8 $$), improving blood-brain barrier penetration in neuroactive compounds.

- Pyridin-3-yl Methanamine : The amine moiety facilitates hydrogen bonding with biological targets, while the pyridine ring engages in π-π stacking interactions. For example, structurally related compounds like [6-(thiophen-3-yl)pyridin-3-yl]methanamine exhibit antiproliferative activity by inhibiting cyclin-dependent kinases.

Recent applications include its use in synthesizing covalent kinase inhibitors, where the methanamine group is functionalized with acrylamides to target cysteine residues in ATP-binding pockets. Table 1 summarizes its role in selected drug discovery campaigns:

Position in Contemporary Fluorine Chemistry Research

Fluorine’s unique electronegativity and small atomic radius make trifluoroethoxy-substituted compounds like this compound invaluable in agrochemical and pharmaceutical research. The $$ \text{CF}_3\text{O} $$ group induces:

- Enhanced Metabolic Stability : Fluorine’s inductive effect reduces electron density at the ethoxy oxygen, diminishing susceptibility to cytochrome P450-mediated oxidation.

- Improved Binding Affinity : The group’s hydrophobic surface area complements aromatic residues in target proteins, as demonstrated in X-ray co-crystallography studies of analogous compounds.

Comparative studies with non-fluorinated analogs reveal a 3- to 5-fold increase in half-life (t~1/2~) in hepatic microsomal assays, underscoring fluorine’s impact. Furthermore, the trifluoroethoxy group’s conformational rigidity preorganizes the molecule for target binding, reducing entropy penalties upon complexation.

Relevance in Heterocyclic Chemistry Studies

As a pyridine derivative, this compound exemplifies the versatility of nitrogen-containing heterocycles in synthetic chemistry. The 6-trifluoroethoxy-3-methanamine substitution pattern enables diverse reactivity:

- Electrophilic Aromatic Substitution : The electron-deficient pyridine ring undergoes nitration or halogenation at the 4-position, enabling further functionalization.

- Amine Derivatization : The primary amine participates in acylations, sulfonations, and reductive aminations to yield secondary or tertiary amines.

In cross-coupling reactions, the pyridine ring serves as a directing group for Pd-catalyzed couplings. For example, Suzuki-Miyaura reactions with boronic acids at the 2-position have generated biaryl analogs with enhanced solubility profiles. The compound’s utility is further highlighted in the synthesis of fused heterocycles, such as pyrido[2,3-d]pyrimidines, via cyclocondensation with ketones.

Properties

IUPAC Name |

[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2O/c9-8(10,11)5-14-7-2-1-6(3-12)4-13-7/h1-2,4H,3,5,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZQBFHLZCABDRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CN)OCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

771584-26-0 | |

| Record name | [6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanamine typically involves the following steps:

Formation of 3-(2,2,2-Trifluoroethoxy)pyridine: This is achieved by reacting 3-chloropyridine with 2,2,2-trifluoroethanol in the presence of a base such as sodium hydride or potassium carbonate.

Amination Reaction: The resulting 3-(2,2,2-trifluoroethoxy)pyridine is then subjected to an amination reaction using reagents like ammonia or an amine source under suitable conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors and optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

Table 1: Key Reaction Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Product/Outcome | Yield |

|---|---|---|---|---|

| 1 | Williamson Ether Synthesis | 2-(chloromethyl)pyridine derivative + vanillin, K₂CO₃, DMF, 80°C | Ether formation: 3-methoxy-4-[(3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methoxy]benzaldehyde | 97% |

| 2 | Oxime Formation | Hydroxylamine hydrochloride, NaOH, EtOH, rt | Oxime intermediate | 98% |

| 3 | Reduction | Ni-Al alloy, H₂O/EtOH | Benzylamine derivative | 92% |

| 4 | Reductive Amination | 1-methylpiperidin-4-one, NaBH₃CN, MeOH | Key intermediate with piperidine moiety | 85% |

| 5 | Urea Formation | Isocyanate derivatives (e.g., substituted anilines), triphosgene, TEA | Final urea/thiourea-targeted compounds (e.g., 8a–8i , 9a–9g ) | 70–90% |

Amine Group Transformations

The methanamine moiety participates in:

-

Reductive Amination : Reacts with ketones (e.g., 1-methylpiperidin-4-one) under NaBH₃CN to form secondary amines .

-

Urea/Thiourea Formation : Couples with isocyanates (generated in situ from anilines and triphosgene) to yield urea derivatives .

Pyridine Ring Reactivity

-

Electrophilic Substitution : The trifluoroethoxy group deactivates the ring, directing substitutions to specific positions.

-

Oxidation Resistance : The electron-withdrawing trifluoroethoxy group stabilizes the ring against oxidative degradation .

Reductive Amination

-

Condensation of the amine with ketone to form an imine.

Table 2: Reactivity Comparison with Analogues

| Compound | Reactivity Profile | Unique Features |

|---|---|---|

| 3-Pyridinylmethanol | Prone to oxidation; forms carboxylic acids | Lacks trifluoroethoxy stabilization |

| 4-(Trifluoromethyl)phenylmethanamine | Enhanced lipophilicity; slower nucleophilic substitution | Trifluoromethyl vs. trifluoroethoxy electronic effects |

| Target Compound | Selective reactions at amine; stabilized pyridine ring | Optimized for medicinal chemistry applications |

Experimental Optimization

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

The compound serves as a crucial building block in the synthesis of more complex organic molecules. Its trifluoroethoxy group enhances lipophilicity, making it an attractive candidate for further modifications in synthetic pathways. It can participate in various reactions typical of primary amines and aromatic compounds, such as nucleophilic substitutions and electrophilic aromatic substitutions.

Industrial Applications

In industrial settings, (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanamine is utilized for the production of specialty chemicals. Its unique properties allow it to be employed in the development of new materials with specific characteristics, including polymers and coatings.

Biological Applications

Biochemical Assays

Research indicates that this compound may function as a ligand in biochemical assays. Its ability to interact with biological receptors suggests potential roles in drug discovery and development.

Therapeutic Potential

The compound has been explored for its therapeutic properties. Preliminary studies indicate that it may exhibit antibacterial and anticancer activities:

- Antibacterial Activity : Related compounds featuring the trifluoroethoxy group have shown significant activity against various bacterial strains. For instance, derivatives have demonstrated effectiveness against Acinetobacter baumannii, indicating that this compound may possess similar antibacterial properties .

- Anticancer Activity : Investigations into pyridine derivatives reveal promising results in inhibiting cancer cell proliferation. In vitro studies have indicated cytotoxicity against several cancer cell lines, supporting the hypothesis that this compound could be a candidate for anticancer drug development .

Case Study 1: Antibacterial Efficacy

A study focusing on pyridine derivatives highlighted that those with trifluoroethoxy substitutions exhibited enhanced antibacterial activity against Gram-positive bacteria. The research emphasized the importance of structural modifications in optimizing biological activity .

Case Study 2: Anticancer Potential

Another investigation assessed the cytotoxic effects of pyridine derivatives on cancer models using MTT assays. Results demonstrated significant inhibition of cell viability across various cancer cell lines, suggesting potential therapeutic applications in oncology .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The methanamine group can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Pyridazine vs. Pyridine Core

Compound : (6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl)methanamine (CAS 1250676-60-8)

Ethoxy vs. Trifluoroethoxy Substituents

Compound : [6-(2-Methoxyethoxy)pyridin-3-yl]methanamine (CAS 1016724-24-5)

- Structural Difference : Methoxyethoxy (-OCH2CH2OCH3) replaces trifluoroethoxy.

- Molecular Weight : 182.22 g/mol (vs. 207.16 g/mol for the target compound) .

Compound : [6-(Cyclopropylmethoxy)pyridin-3-yl]methanamine (CAS 20049-03-0)

Amine Group Variations

Compound : 2-[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]ethan-1-amine (CAS 159981-17-6)

- Structural Difference : Ethylamine (-CH2CH2NH2) instead of methanamine.

- Impact : Extended carbon chain may enhance membrane permeability but reduce selectivity due to increased flexibility .

Compound : [6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanamine hydrochloride (CAS 1373867-21-0)

Key Properties

Biological Activity

(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanamine is a synthetic organic compound that has garnered attention for its potential biological activities. Its unique structure, featuring a trifluoroethoxy group attached to a pyridine ring, suggests possible interactions with various biological targets. This article reviews the compound's biological activity, focusing on its antimicrobial properties, potential therapeutic applications, and relevant research findings.

The compound has the molecular formula and a molecular weight of approximately 207.15 g/mol. The trifluoroethoxy group enhances lipophilicity, which may facilitate membrane penetration and biological efficacy.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : It has been investigated for its effectiveness against various pathogens.

- Antifungal Properties : Preliminary studies suggest potential antifungal effects.

- Antiproliferative Effects : The compound has shown promise in inhibiting the growth of cancer cell lines.

Antimicrobial Activity

A significant area of research has focused on the antimicrobial properties of this compound. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Case Studies

- Study on Bacterial Inhibition :

- Inhibition of Methicillin-resistant Strains :

Antifungal Properties

The compound's antifungal activity has also been explored. Initial findings suggest it may inhibit the growth of various fungal species, although specific data on MIC values remain limited.

Antiproliferative Effects

The antiproliferative effects of this compound were assessed using human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The compound demonstrated IC50 values indicating effective inhibition of cell proliferation:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 226 |

| A549 | 242.52 |

These results suggest a potential role in cancer therapy, warranting further investigation into its mechanisms of action .

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interactions with specific enzymes or receptors within microbial cells or cancerous tissues. The trifluoroethoxy moiety may enhance binding affinity due to increased hydrophobic interactions.

Comparison with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (2,2,2-Trifluoroethoxy)pyridine | Structure | Antimicrobial |

| (6-(trifluoromethyl)pyridine) | Structure | Antiproliferative |

The presence of the trifluoroethoxy group in these compounds contributes to their unique properties and activities.

Q & A

Basic: What are the standard synthetic routes for (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanamine?

Answer:

The synthesis typically involves sequential functionalization of the pyridine ring. A common route includes:

Substitution Reaction : Reacting 3-chloropyridine with 2,2,2-trifluoroethanol in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) to form the trifluoroethoxy-substituted pyridine intermediate .

Amination : Introducing the methanamine group via nucleophilic substitution or reductive amination. For example, reacting the intermediate with ammonia under catalytic hydrogenation or using a protected amine source (e.g., phthalimide) followed by deprotection .

Key Considerations : Reaction temperatures (80–120°C for substitution), solvent selection (DMF or acetonitrile), and catalyst choice (e.g., Pd/C for hydrogenation) critically influence yield.

Advanced: How can researchers optimize the amination step to improve yield and purity?

Answer:

Optimization strategies include:

- Catalyst Screening : Testing transition-metal catalysts (e.g., Pd, Ni) or enzyme-based catalysts for stereoselective amination .

- Solvent Effects : Using mixed solvents (e.g., THF/H₂O) to enhance solubility of intermediates.

- Protection/Deprotection : Employing tert-butyloxycarbonyl (Boc) groups to prevent side reactions during amination, followed by acidic deprotection (e.g., HCl in dioxane) .

Data Insight : Pilot studies show that catalytic hydrogenation at 60 psi H₂ and 50°C achieves >85% yield, while non-catalytic methods (e.g., using NaBH₄) yield <60% due to competing reduction of the pyridine ring .

Basic: What spectroscopic methods are used to characterize this compound?

Answer:

- NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks for the pyridine ring (δ 8.2–8.5 ppm), trifluoroethoxy group (δ 4.5–4.7 ppm, quartet), and methanamine (δ 2.8–3.1 ppm). ¹⁹F NMR confirms the trifluoroethoxy moiety (δ -75 to -78 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) provides exact mass (calculated for C₈H₈F₃N₂O: 220.06 g/mol) and fragmentation patterns .

- IR Spectroscopy : Stretching vibrations for C-F (1100–1200 cm⁻¹) and N-H (3300–3500 cm⁻¹) are diagnostic .

Advanced: What strategies mitigate side reactions during functionalization of the pyridine ring?

Answer:

- Directing Groups : Introducing temporary substituents (e.g., boronic esters) to control regioselectivity during trifluoroethoxy installation .

- Temperature Control : Lowering reaction temperatures (<100°C) reduces decomposition of the trifluoroethoxy group.

- Competitive Analysis : Comparative studies show that electron-withdrawing groups (e.g., CF₃) on the pyridine ring increase susceptibility to nucleophilic substitution but may also promote side reactions like ring opening. Using bulky bases (e.g., DBU) minimizes this .

Basic: What common chemical reactions does this compound undergo?

Answer:

- Oxidation : The methanamine group can oxidize to a nitrile (using KMnO₄) or imine (with MnO₂) .

- Reduction : Catalytic hydrogenation reduces the pyridine ring to piperidine derivatives, altering biological activity .

- Substitution : The trifluoroethoxy group participates in nucleophilic aromatic substitution (e.g., with amines or thiols) under acidic conditions .

Advanced: How does the trifluoroethoxy group influence reactivity compared to other substituents?

Answer:

The trifluoroethoxy group:

- Electron-Withdrawing Effect : Stabilizes negative charge during substitution reactions, enhancing reactivity compared to methoxy or ethoxy groups.

- Steric Effects : The CF₃ group introduces steric hindrance, slowing reactions at the 2- and 4-positions of the pyridine ring.

Comparative Data :

| Substituent | Reaction Rate (k, s⁻¹) | Yield (%) |

|---|---|---|

| -OCH₃ | 0.12 | 65 |

| -OCF₃ | 0.45 | 82 |

| -OCH₂CF₃ | 0.38 | 78 |

| Data adapted from ECHA reports on analogous compounds . |

Basic: What biological activities have been reported for this compound?

Answer:

- Enzyme Inhibition : Modulates kinase activity (e.g., JAK2/STAT3 pathway) in cancer cell lines, with IC₅₀ values of 1–10 μM .

- Antimicrobial Properties : Shows MIC values of 8–16 μg/mL against Gram-positive bacteria (e.g., S. aureus) .

Mechanistic Insight : The trifluoroethoxy group enhances membrane permeability, while the methanamine moiety facilitates hydrogen bonding with target proteins .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

Contradictions often arise from:

- Purity Variability : Impurities (e.g., unreacted intermediates) can skew bioassay results. Use HPLC (≥98% purity) and orthogonal characterization (e.g., LC-MS) .

- Assay Conditions : Differences in cell lines (e.g., HeLa vs. HEK293) or incubation times (24 vs. 48 hours) impact IC₅₀ values. Standardize protocols using reference compounds .

Case Study : A 2024 study reported IC₅₀ = 2 μM for JAK2 inhibition, while a 2025 study found IC₅₀ = 8 μM. Reanalysis revealed the latter used serum-free media, reducing compound solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.